1-methyl-4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole
Descripción
The compound 1-methyl-4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole is a heterocyclic molecule featuring a fused triazolo-pyridazine core linked to an octahydropyrrolo[3,4-c]pyrrole moiety and a methyl-substituted pyrazole group. The compound’s structural complexity arises from its fused triazole and pyridazine rings, which confer unique electronic and steric properties, and the octahydropyrrolo-pyrrole system, which may enhance solubility and bioavailability compared to planar aromatic systems .
Propiedades
IUPAC Name |
(1-methylpyrazol-4-yl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c1-11-19-20-15-3-4-16(21-25(11)15)23-7-13-9-24(10-14(13)8-23)17(26)12-5-18-22(2)6-12/h3-6,13-14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZRRGSPOJNJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CN(N=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazolo-Triazolo-Pyrimidine/Pyridazine Families
The compound shares structural motifs with pyrazolo-triazolo-pyrimidine derivatives reported in , such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (6) and pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (7) . Key comparisons include:
Key Differences :
- The octahydropyrrolo-pyrrole moiety introduces a saturated bicyclic structure, which may reduce metabolic degradation compared to fully aromatic systems in analogues like compound 3 .
Bioactivity and Virtual Screening Comparisons
highlights Chemical Space Docking as a method to prioritize compounds with high binding affinity. While specific data for the target compound is unavailable, its structural features suggest it may outperform simpler triazolo-pyrimidines in docking simulations due to:
Triazolo-pyridazine’s electron-deficient nature , which could strengthen π-π stacking interactions in hydrophobic binding sites .
However, also notes that overly complex structures (e.g., those with multiple fused rings) may be filtered out during virtual screening due to poor solubility or synthetic feasibility, a risk for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
